1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring and substituted with phenylethyl groups and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylethylamine with a suitable pyrimidine derivative under acidic conditions, followed by cyclization and introduction of the sulfanylidene group through thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the diazino ring or the phenylethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl groups or the diazino ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used in substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced diazino derivatives, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation or reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrimido[4,5-d]pyrimidine: Shares the bicyclic structure and is known for its medicinal properties.
Triazolo[1,5-c]pyrimidine: Exhibits similar pharmacological activities and is used in drug development
Uniqueness
1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C22H24N4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,6-bis(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H24N4OS/c27-21-19-15-25(13-11-17-7-3-1-4-8-17)16-23-20(19)26(22(28)24-21)14-12-18-9-5-2-6-10-18/h1-10,23H,11-16H2,(H,24,27,28) |
InChI Key |
NJKSWCORDKWIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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